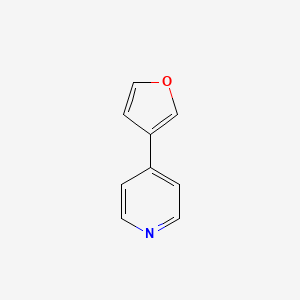
4-(furan-3-yl)pyridine
Cat. No. B6599321
Key on ui cas rn:
27079-81-8
M. Wt: 145.16 g/mol
InChI Key: TUAOCHMKNGTVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06306892B1
Procedure details


According to the procedure described in Example 1(a) for the preparation of 3-biphenyl-4-yl-furan, 4-bromopyridine hydrochloride (500 mg, 2.57 mmol) was coupled to fresh 3-furanboronic acid (see Thompson, W. J.; Gaudino, G. J. Org. Chem. 1984, 49, 5237-5243) to furnish 373 mg (100%) of crude 4-furan-3-yl-pyridine as an unstable solid that was used immediately. NMR and IR matched that of literature (see Ribereau, P.; Queguiner, G. Can. J. Chem. 1983, 61, 334-342 and Ishikura, M.; Ohta, T.; Terashima, M. Chem. Pharm. Bull. 1985, 33, 4755-4763).
Name
3-biphenyl-4-yl-furan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Yield
100%
Identifiers


|
REACTION_CXSMILES
|
C1(C2C=CC=CC=2)[CH:6]=[CH:5][C:4]([C:7]2[CH:11]=[CH:10][O:9][CH:8]=2)=[CH:3][CH:2]=1.Cl.BrC1C=C[N:23]=CC=1.O1C=CC(B(O)O)=C1>>[O:9]1[CH:10]=[CH:11][C:7]([C:4]2[CH:5]=[CH:6][N:23]=[CH:2][CH:3]=2)=[CH:8]1 |f:1.2|
|
Inputs


Step One
|
Name
|
3-biphenyl-4-yl-furan
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)C1=COC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.BrC1=CC=NC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C=C(C=C1)B(O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C=C(C=C1)C1=CC=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 373 mg | |
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
